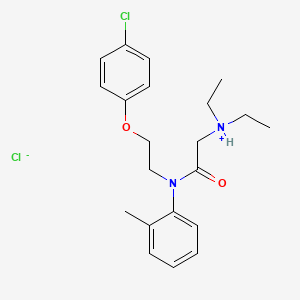
Acetanilide, 2-(diethylamino)-2'-methyl-N-(2-(p-chlorophenoxy)ethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetanilide, 2-(diethylamino)-2’-methyl-N-(2-(p-chlorophenoxy)ethyl)-, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique molecular structure, which includes a diethylamino group, a methyl group, and a p-chlorophenoxyethyl group. The hydrochloride form of this compound enhances its solubility in water, making it more versatile for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 2-(diethylamino)-2’-methyl-N-(2-(p-chlorophenoxy)ethyl)-, hydrochloride typically involves multiple steps. The initial step often includes the formation of the acetanilide core structure, followed by the introduction of the diethylamino and methyl groups. The p-chlorophenoxyethyl group is then attached through a nucleophilic substitution reaction. The final step involves the conversion of the compound into its hydrochloride form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and minimize by-products. Purification processes, such as recrystallization or chromatography, are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Acetanilide, 2-(diethylamino)-2’-methyl-N-(2-(p-chlorophenoxy)ethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the p-chlorophenoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted acetanilides.
Aplicaciones Científicas De Investigación
Acetanilide, 2-(diethylamino)-2’-methyl-N-(2-(p-chlorophenoxy)ethyl)-, hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of Acetanilide, 2-(diethylamino)-2’-methyl-N-(2-(p-chlorophenoxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes or receptors, modulating their activity. The p-chlorophenoxyethyl group may enhance the compound’s binding affinity to its targets. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(p-Chlorophenoxy)-N,N-bis[2-(diethylamino)ethyl]acetamide
- 2-(p-Chlorophenoxy)-2-methylpropionic acid
- o-Chloroacetanilide
Uniqueness
Compared to similar compounds, Acetanilide, 2-(diethylamino)-2’-methyl-N-(2-(p-chlorophenoxy)ethyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form also enhances its solubility, making it more versatile for various applications.
Propiedades
Número CAS |
61072-16-0 |
|---|---|
Fórmula molecular |
C21H28Cl2N2O2 |
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
[2-[N-[2-(4-chlorophenoxy)ethyl]-2-methylanilino]-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C21H27ClN2O2.ClH/c1-4-23(5-2)16-21(25)24(20-9-7-6-8-17(20)3)14-15-26-19-12-10-18(22)11-13-19;/h6-13H,4-5,14-16H2,1-3H3;1H |
Clave InChI |
JOVIDYPNIVXFIQ-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CC(=O)N(CCOC1=CC=C(C=C1)Cl)C2=CC=CC=C2C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



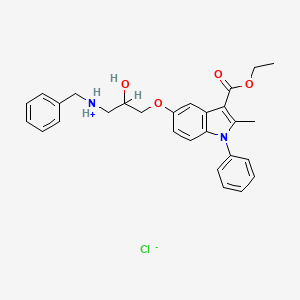
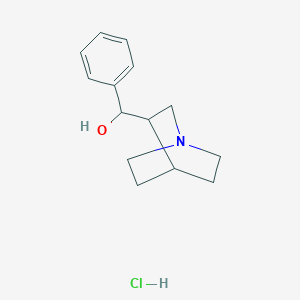
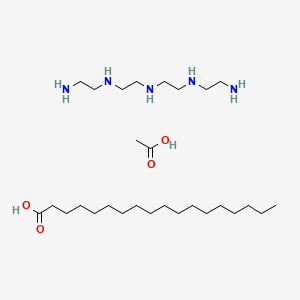

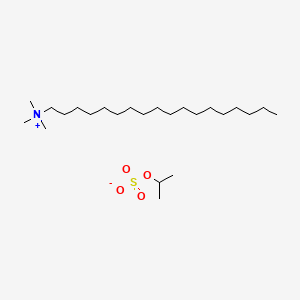
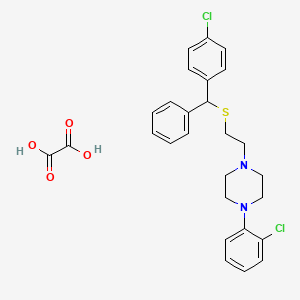
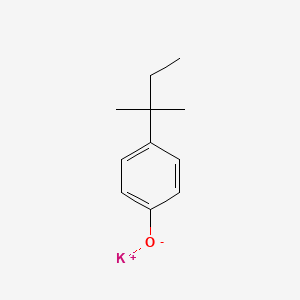


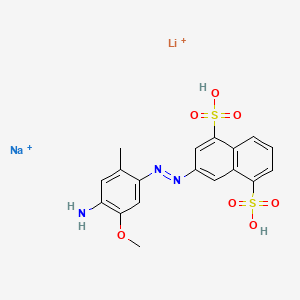
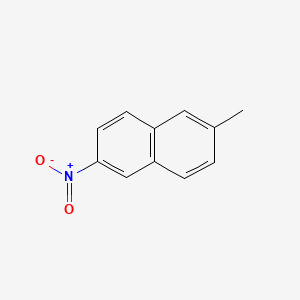
![Acetamide, N-[2-[(2-cyano-4,6-dinitrophenyl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13760803.png)

